2',4',6'-Trifluoroacetophenone
Overview
Description
2',4',6'-Trifluoroacetophenone is a chemical compound that is closely related to various fluorinated acetophenones, which are characterized by the presence of fluorine atoms and an acetyl group attached to a benzene ring. Although the provided papers do not directly discuss 2',4',6'-Trifluoroacetophenone, they do provide insights into similar compounds that can help infer some of its properties and reactivity.
Synthesis Analysis
The synthesis of related fluorinated compounds, such as 2-(trifluoroacetyl)chromones, involves Claisen condensation reactions followed by deprotection steps. For instance, 2-hydroxyacetophenones can be condensed with methyl 2-methoxytetrafluoropropionate, and subsequent sulfuric acid-mediated deprotection yields the desired trifluoroacetyl chromones . This suggests that similar synthetic strategies could potentially be applied to synthesize 2',4',6'-Trifluoroacetophenone, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational modes of compounds similar to 2',4',6'-Trifluoroacetophenone can be studied using spectroscopic techniques such as FTIR, FT-Raman, and NMR. For example, 2,4-difluoroacetophenone has been analyzed using density functional theory (DFT) to calculate its optimum molecular geometry, vibrational frequencies, and other spectroscopic properties . These methods could be used to determine the molecular structure of 2',4',6'-Trifluoroacetophenone and to understand the effects of the trifluoromethyl group on its chemical behavior.
Chemical Reactions Analysis
Fluorinated acetophenones can participate in various chemical reactions. The paper on 2-(trifluoroacetyl)chromones describes their reactions with diamines to produce tetrahydropyrazines and quinoxaline derivatives . Additionally, 2,2,2-Trifluoroacetophenone has been used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides . These findings indicate that 2',4',6'-Trifluoroacetophenone may also act as a reactive intermediate or catalyst in similar transformations, given its structural similarity to these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetophenones can be deduced from their molecular structure and reactivity. The presence of fluorine atoms typically affects the electron distribution within the molecule, as indicated by the molecular electrostatic potential (MEP) map of 2,4-difluoroacetophenone, which shows negative potential sites on the oxygen atom . The polarizability, hyperpolarizability, and dipole moment of such molecules can also be calculated to predict their behavior in different environments. These properties are crucial for understanding the reactivity and potential applications of 2',4',6'-Trifluoroacetophenone in various chemical contexts.
Scientific Research Applications
Synthesis and Characterization in Polymer Research
2',4',6'-Trifluoroacetophenone plays a crucial role in the synthesis of novel fluorinated monomers for polyimides. A study by Brink et al. (1994) detailed the synthesis of a fluorinated diamine monomer using trifluoroacetophenone. This monomer was then used to create new polyimides, showing excellent solvent resistance and high thermal stability, evidenced by their high glass transition and melting temperatures (Brink, Brandom, Wilkes, & McGrath, 1994).
Fluorescence Sensing Applications
Trifluoroacetophenone derivatives have been employed in fluorescence sensing. Kim and Ahn (2008) reported that oligothiophene-based o-(carboxamido)trifluoroacetophenones show fluorescence enhancement upon binding with carboxylate anions, potentially useful in anion detection (Kim & Ahn, 2008).
Safety And Hazards
properties
IUPAC Name |
1-(2,4,6-trifluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJSZHCBWFPSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380291 | |
Record name | 2',4',6'-Trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4',6'-Trifluoroacetophenone | |
CAS RN |
51788-77-3 | |
Record name | 2',4',6'-Trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4,6-trifluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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